molecular formula C10H15NO B1530758 1-(Oxan-4-yl)cyclobutane-1-carbonitrile CAS No. 1432493-07-6

1-(Oxan-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B1530758
CAS No.: 1432493-07-6
M. Wt: 165.23 g/mol
InChI Key: LDFROMOJFVPJKV-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a nitrile group and a tetrahydropyran (oxan-4-yl) substituent. This compound is categorized as a versatile small-molecule scaffold, often used in pharmaceutical and chemical research . The compound’s synthesis and applications are less documented in the available evidence, but its role as a building block highlights its relevance in drug discovery pipelines .

Properties

CAS No.

1432493-07-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(oxan-4-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H15NO/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h9H,1-7H2

InChI Key

LDFROMOJFVPJKV-UHFFFAOYSA-N

SMILES

C1CC(C1)(C#N)C2CCOCC2

Canonical SMILES

C1CC(C1)(C#N)C2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclobutane carbonitriles exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(Oxan-4-yl)cyclobutane-1-carbonitrile Oxan-4-yl (tetrahydropyran) C₁₀H₁₃NO* ~167.21* Ether ring enhances solubility; potential for hydrogen bonding .
1-(4-Chlorophenyl)cyclobutanecarbonitrile 4-Chlorophenyl C₁₁H₁₀ClN 191.66 Electron-withdrawing Cl group increases reactivity for cross-coupling .
1-(Cyclopropylamino)cyclobutane-1-carbonitrile Cyclopropylamino C₈H₁₂N₂ 136.2 Amino group enables participation in nucleophilic reactions .
1-(4-Bromophenyl)-3-oxocyclobutane-1-carbonitrile 4-Bromophenyl, ketone C₁₁H₈BrNO 250.09 Bromine enhances halogen bonding; ketone adds polarity .
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile 3,4-Dimethoxyphenyl C₁₃H₁₅NO₂ 217.26 Methoxy groups improve solubility and modulate electronic effects .

*Inferred from structural analysis due to lack of explicit data.

Key Research Findings

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents () enhance electrophilicity, facilitating cross-coupling reactions.
  • Electron-Donating Groups (EDGs): Methoxy and amino groups () improve solubility and stabilize intermediates via resonance.
  • Steric Effects : The oxan-4-yl group’s bulky tetrahydropyran ring may hinder reactions at the cyclobutane core but improve metabolic stability .

Spectroscopic and Analytical Data

  • 1H NMR Trends : Cyclobutane protons typically resonate at δ 2.0–3.0 ppm (e.g., 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile in ). Aromatic protons in phenyl derivatives appear at δ 6.7–7.7 ppm .
  • Mass Spectrometry : Nitrile-containing compounds show [M+H]+ peaks, such as m/z = 267.2 for sulfonamide derivatives () .

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